molecular formula C10H16F2N2O B1476614 氮杂环丁-3-基(4-(二氟甲基)哌啶-1-基)甲苯酮 CAS No. 1879797-93-9

氮杂环丁-3-基(4-(二氟甲基)哌啶-1-基)甲苯酮

货号 B1476614
CAS 编号: 1879797-93-9
分子量: 218.24 g/mol
InChI 键: SAOIMHPEXDBMFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone consists of a four-membered azetidine ring attached to a piperidine ring via a methanone group . The piperidine ring carries a difluoromethyl group .


Physical And Chemical Properties Analysis

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone has a predicted boiling point of 323.0±42.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be 10.25±0.40 .

科学研究应用

  1. 癌症研究:一项研究调查了 2,4-二氟苯基 (哌啶-4-基)甲苯酮肟衍生物的合成和体外抗菌活性,结果表明一些化合物对致病细菌和真菌菌株表现出良好的抗菌活性,表明在癌症研究中具有潜力 (Mallesha & Mohana, 2014)

  2. 糖尿病治疗:针对 2 型糖尿病的二肽基肽酶 IV 抑制剂的研究发现了一种化合物 (3,3-二氟吡咯烷-1-基)-[(2S,4S)-(4-(4-嘧啶-2-基哌嗪-1-基)-吡咯烷-2-基]-甲苯酮,作为一种有效、选择性和口服活性抑制剂 (Ammirati et al., 2009)

  3. 化学合成和结构分析:已经详细介绍了各种化合物的合成和结构探索,例如 [(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲苯酮,有助于了解分子相互作用和潜在的生物活性 (Prasad et al., 2018)

  4. 药物发现构件:已经对 3-((杂)环丁基)氮杂环丁作为哌啶、哌嗪和吗啉的类似物的合成进行了研究,为药物发现提供了先进的构件 (Feskov et al., 2019)

  5. 有机合成和催化:对映纯的 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇的研究证明了其在催化不对称加成反应中的潜力,这对于有机合成和药物应用非常重要 (Wang et al., 2008)

属性

IUPAC Name

azetidin-3-yl-[4-(difluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-9(12)7-1-3-14(4-2-7)10(15)8-5-13-6-8/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOIMHPEXDBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。